

# synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol protocol

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## Compound of Interest

Compound Name: 1-[4-(Trifluoromethoxy)phenyl]ethanol

Cat. No.: B158833

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## Application Notes and Protocols

Topic: Synthesis of 1-[4-(trifluoromethoxy)phenyl]ethanol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1-[4-(trifluoromethoxy)phenyl]ethanol** is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for the synthesis of **1-[4-(trifluoromethoxy)phenyl]ethanol** via the reduction of 4'-(trifluoromethoxy)acetophenone using sodium borohydride. This method is straightforward, generally high-yielding, and utilizes common laboratory reagents.<sup>[1]</sup>

## Reaction Scheme

The synthesis proceeds through the reduction of a ketone to a secondary alcohol, as depicted in the following reaction scheme:

Scheme 1: Reduction of 4'-(trifluoromethoxy)acetophenone to **1-[4-(trifluoromethoxy)phenyl]ethanol**.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

Parameter	Value	Reference/Notes
Reactant	4'-(Trifluoromethoxy)acetophenone	CAS: 85013-98-5
Molecular Weight	204.15 g/mol	[2]
Amount	2.04 g (10.0 mmol)	
Density	1.278 g/mL at 25 °C	
Reducing Agent	Sodium Borohydride (NaBH <sub>4</sub> )	CAS: 16940-66-2
Molecular Weight	37.83 g/mol	
Amount	0.42 g (11.0 mmol)	1.1 equivalents
Solvent	Methanol (MeOH)	
Volume	20 mL	
Product	1-[4-(Trifluoromethoxy)phenyl]ethanol	CAS: 1737-28-6
Molecular Weight	206.16 g/mol	
Theoretical Yield	2.06 g	Assuming 100% conversion
Expected Yield	85-95%	Based on similar reductions of acetophenone derivatives

## Experimental Protocol

This protocol details the synthesis of **1-[4-(trifluoromethoxy)phenyl]ethanol** from 4'-(trifluoromethoxy)acetophenone.

Materials:

- 4'-(Trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol)
- Sodium borohydride (0.42 g, 11.0 mmol)
- Methanol (20 mL)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate
- 1 M Hydrochloric acid (HCl)
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

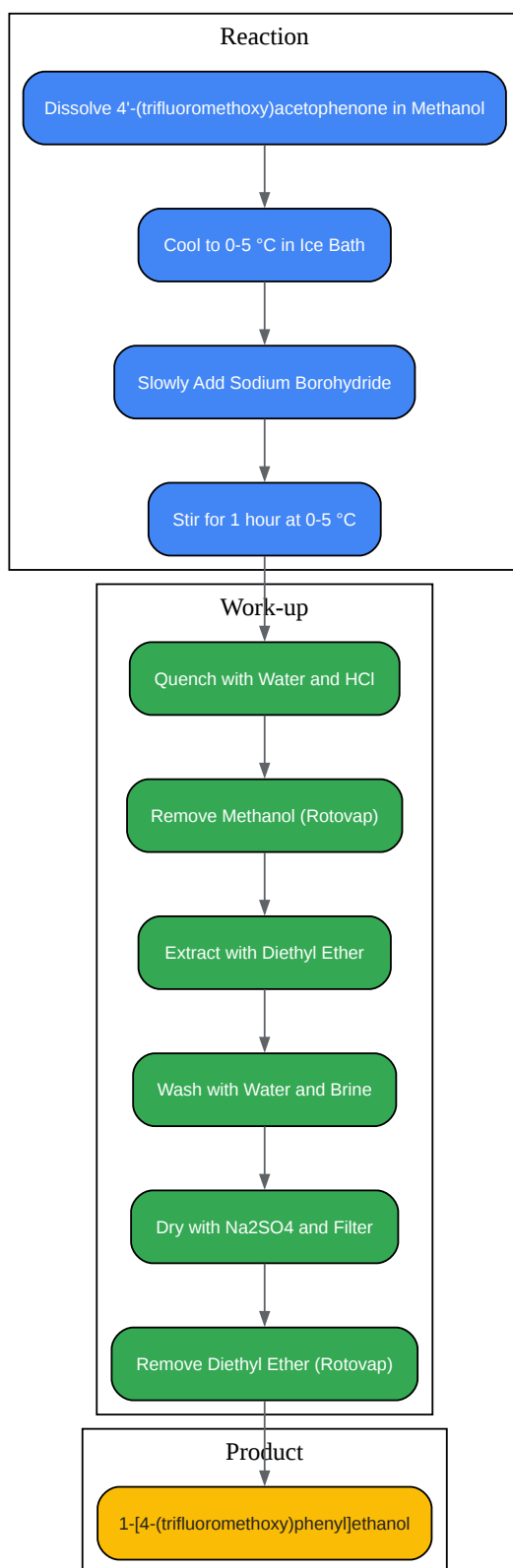
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.04 g (10.0 mmol) of 4'-(trifluoromethoxy)acetophenone in 20 mL of methanol.
- Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
- Addition of Reducing Agent: Slowly add 0.42 g (11.0 mmol) of sodium borohydride to the stirred solution in small portions over 10 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.<sup>[1]</sup>
- Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the reaction is proceeding.
- **Quenching:** After 1 hour, remove the flask from the ice bath and slowly add 10 mL of deionized water to quench the excess sodium borohydride. Then, carefully add 1 M HCl dropwise until the solution becomes acidic (pH ~2-3), which will decompose any remaining borohydride and borate esters. Be cautious as hydrogen gas is evolved during this step.[\[1\]](#)
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
- **Washing:** Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
- **Solvent Evaporation:** Remove the diethyl ether using a rotary evaporator to yield the crude **1-[4-(trifluoromethoxy)phenyl]ethanol**.
- **Purification (Optional):** If necessary, the crude product can be further purified by column chromatography on silica gel.

## Visualizations

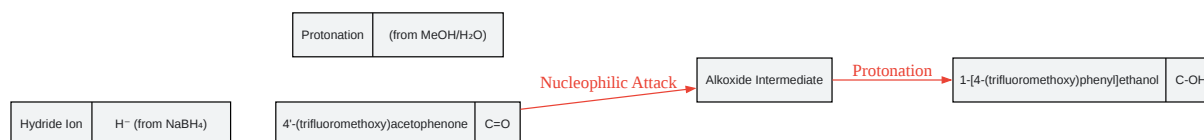
### Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **1-[4-(trifluoromethoxy)phenyl]ethanol**.

## Reaction Mechanism Pathway



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Caption: Simplified mechanism of ketone reduction by sodium borohydride.

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## References

- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [[lulelaboratory.blogspot.com](http://lulelaboratory.blogspot.com)]
- 2. GSRS [[gsrs.ncats.nih.gov](http://gsrs.ncats.nih.gov)]
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